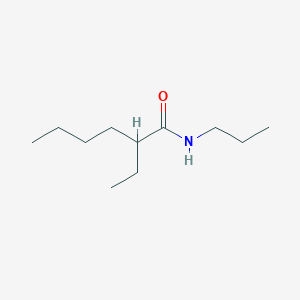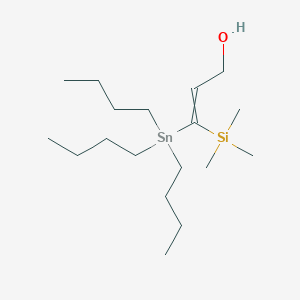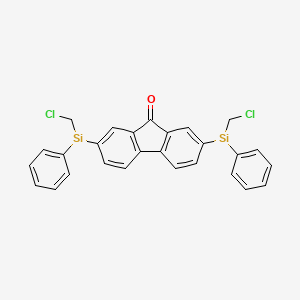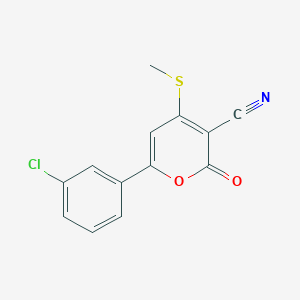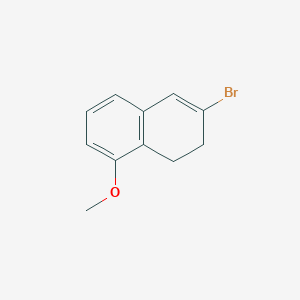
3-Bromo-8-methoxy-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes. This compound features a bromine atom at the third position and a methoxy group at the eighth position on the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-1,2-dihydronaphthalene typically involves the bromination of 8-methoxy-1,2-dihydronaphthalene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, is increasingly being adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-8-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the dihydronaphthalene ring can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, atmospheric pressure.
Major Products Formed
Substitution: 3-Methoxy-8-methoxy-1,2-dihydronaphthalene (when bromine is replaced by a methoxy group).
Oxidation: 3-Bromo-8-methoxy-1,2-naphthoquinone.
Reduction: 3-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene.
Wissenschaftliche Forschungsanwendungen
3-Bromo-8-methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism by which 3-Bromo-8-methoxy-1,2-dihydronaphthalene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its mechanism of action often involve techniques such as molecular docking and structure-activity relationship (SAR) analysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,2-dihydronaphthalene: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.
8-Methoxy-1,2-dihydronaphthalene: Lacks the bromine atom, affecting its potential for substitution reactions.
3-Bromo-8-hydroxy-1,2-dihydronaphthalene: The hydroxyl group can engage in different types of chemical reactions compared to the methoxy group.
Uniqueness
3-Bromo-8-methoxy-1,2-dihydronaphthalene is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct chemical properties and reactivity patterns
Eigenschaften
CAS-Nummer |
158440-98-3 |
|---|---|
Molekularformel |
C11H11BrO |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
3-bromo-8-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
UQRDDFPHSHBPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
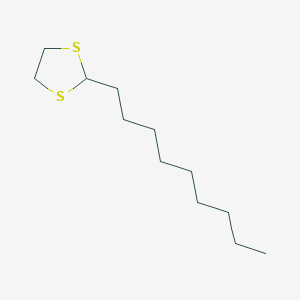
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

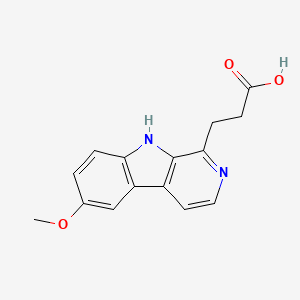

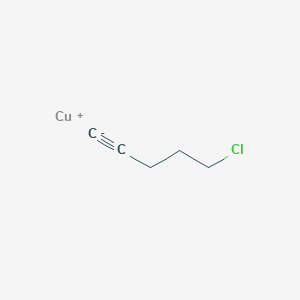
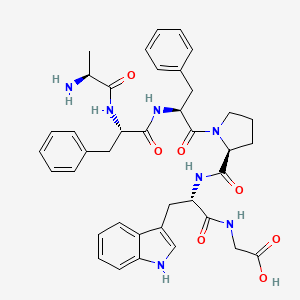
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
